5-(benzyloxy)-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide
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Overview
Description
5-(benzyloxy)-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound that features a combination of benzyloxy, furan, and dihydropyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using cost-effective reagents are crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The dihydropyridine core can be reduced to form tetrahydropyridine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furanic acids, while reduction of the dihydropyridine core can produce tetrahydropyridine derivatives .
Scientific Research Applications
5-(benzyloxy)-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Furylmethyl)-5-methylfuran: A compound with a similar furan ring structure.
(4-Methoxy-benzyl)-(5-methyl-furan-2-ylmethyl)-amine: Another compound with a furan ring and benzyloxy group.
Uniqueness
5-(benzyloxy)-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydropyridine-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H16N2O4 |
---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C18H16N2O4/c21-16-9-15(18(22)20-10-14-7-4-8-23-14)19-11-17(16)24-12-13-5-2-1-3-6-13/h1-9,11H,10,12H2,(H,19,21)(H,20,22) |
InChI Key |
YZRNKYIRSDPVIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CNC(=CC2=O)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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